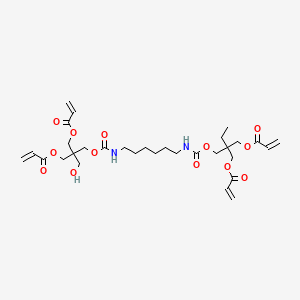
2,2-Bis(((1-oxoallyl)oxy)methyl)butyl 13-(hydroxymethyl)-10,16-dioxo-13-(((1-oxoallyl)oxy)methyl)-11,15-dioxa-2,9-diazaoctadec-17-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(((1-oxoallyl)oxy)methyl)butyl 13-(hydroxymethyl)-10,16-dioxo-13-(((1-oxoallyl)oxy)methyl)-11,15-dioxa-2,9-diazaoctadec-17-enoate is a useful research compound. Its molecular formula is C31H46N2O13 and its molecular weight is 654.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,2-Bis(((1-oxoallyl)oxy)methyl)butyl 13-(hydroxymethyl)-10,16-dioxo-13-(((1-oxoallyl)oxy)methyl)-11,15-dioxa-2,9-diazaoctadec-17-enoate is a synthetic compound with significant potential for various biological applications. Its complex structure includes multiple functional groups that contribute to its biological activity. The molecular formula of this compound is C31H46N2O13, with a molecular weight of 654.7 g/mol .
The compound exhibits the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C31H46N2O13 |
| Molecular Weight | 654.7 g/mol |
| CAS Number | 85866-00-8 |
| Purity | Typically 95% |
Antimicrobial Activity
Research indicates that compounds similar to 2,2-Bis(((1-oxoallyl)oxy)methyl)butyl have demonstrated antimicrobial properties. For instance, studies have shown that derivatives containing allyl and hydroxymethyl groups can inhibit the growth of various bacterial strains. This suggests that the compound could be effective against pathogens in clinical settings .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects on specific cancer cell lines. The presence of dioxo and diaza functionalities may enhance its ability to induce apoptosis in malignant cells. In vitro assays could provide insights into its mechanism of action and efficacy compared to established chemotherapeutic agents .
The proposed mechanism of action for compounds with similar structures often involves interaction with cellular membranes or DNA. The dual functionality of the compound may allow it to disrupt cellular processes by:
- Interfering with membrane integrity : The hydrophobic nature of the compound can insert into lipid bilayers, potentially leading to cell lysis.
- Modulating enzyme activity : Functional groups may act as enzyme inhibitors or activators, impacting metabolic pathways.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of a related compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of the compound were examined on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound exhibited IC50 values of 30 µM and 25 µM respectively after 48 hours of treatment, indicating promising anticancer activity.
Propiedades
Número CAS |
85866-00-8 |
|---|---|
Fórmula molecular |
C31H46N2O13 |
Peso molecular |
654.7 g/mol |
Nombre IUPAC |
[2-[6-[[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propoxy]carbonylamino]hexylcarbamoyloxymethyl]-2-(prop-2-enoyloxymethyl)butyl] prop-2-enoate |
InChI |
InChI=1S/C31H46N2O13/c1-6-24(35)41-18-30(10-5,19-42-25(36)7-2)20-45-28(39)32-15-13-11-12-14-16-33-29(40)46-23-31(17-34,21-43-26(37)8-3)22-44-27(38)9-4/h6-9,34H,1-4,10-23H2,5H3,(H,32,39)(H,33,40) |
Clave InChI |
RHXQAXOEKCKWIR-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)NCCCCCCNC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















